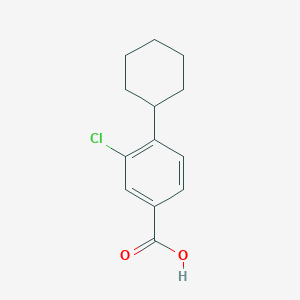

3-Chloro-4-cyclohexylbenzoic acid

Vue d'ensemble

Description

3-Chloro-4-cyclohexylbenzoic acid (3C4CHBA) is an organic compound that belongs to the family of benzoic acids. It is a white, crystalline solid with a melting point of 115-116°C and a molecular weight of 218.6 g/mol. It is soluble in water, alcohol, and other organic solvents. 3C4CHBA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Applications De Recherche Scientifique

Chlorine Decay and By-Product Formation

- Research on model compounds with functional groups similar to 3-Chloro-4-cyclohexylbenzoic acid has explored the relationship between chlorine decay and the formation of disinfection by-products (DBPs) like trichloromethane and chloroacetic acid. This study is crucial for understanding the environmental impact and safety of chlorine-based disinfectants (Chang, Chiang, Chao, & Lin, 2006).

Synthesis of Antimicrobial Drugs

- A practical synthesis method of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been developed. This compound is a key intermediate in preparing antimicrobial 3-quinolinecarboxylic acid drugs, demonstrating the relevance of chloro-cyclohexylbenzoic acid derivatives in pharmaceutical research (Zhang et al., 2020).

Oxidative Dearomatization

- Studies on similar benzoic acid derivatives have focused on oxidative dearomatization processes. These investigations are significant for developing novel synthetic pathways in organic chemistry, potentially applicable to compounds like 3-Chloro-4-cyclohexylbenzoic acid (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Structural and Spectroscopic Analysis

- The structural and spectroscopic analysis of 4-chloro-3-sulfamoylbenzoic acid has been conducted, providing insights into the physical and chemical characteristics of chloro-substituted benzoic acids. Such studies are foundational for understanding the properties of similar compounds, including 3-Chloro-4-cyclohexylbenzoic acid (Kavitha et al., 2020).

Environmental Degradation Studies

- Investigations on the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in treated effluent offer insights into the environmental fate and treatment of chlorinated aromatic compounds. These findings are relevant for environmental safety assessments of related compounds (Chu & Wang, 2016).

Propriétés

IUPAC Name |

3-chloro-4-cyclohexylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHBJANAAQKWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Hexahydro-furo[2,3-c]pyrrole](/img/structure/B2436183.png)

![3-amino-N-(3-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2436184.png)

![2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2436186.png)

![(E)-3-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2436191.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2436194.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-3-carboxamide](/img/structure/B2436195.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2436200.png)